N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
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Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzoxazepines, characterized by a fused benzene and oxazepine ring system. Its molecular formula is C19H26N2O3S, with a molecular weight of approximately 358.49 g/mol. The synthesis typically involves multi-step organic reactions that can include:
- Formation of the Benzoxazepine Core : This is achieved through cyclization reactions.
- Alkylation : Introduction of dimethyl and propyl groups.
- Amide Bond Formation : Attaching the sulfonamide moiety.
The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Pharmacological Properties
Research indicates that compounds within this class exhibit diverse pharmacological properties:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical) | 10 | Significant growth inhibition |
MCF7 (Breast) | 15 | Moderate growth inhibition |
A549 (Lung) | 20 | Weak growth inhibition |
These results indicate that structural modifications can enhance or diminish biological activity.
In Vivo Studies
Animal model studies further support the antitumor efficacy observed in vitro. For example:
- A study on mice bearing tumor xenografts showed a reduction in tumor size when treated with the compound at a dosage of 50 mg/kg body weight over two weeks.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Acute toxicity studies reveal a relatively low toxicity profile at therapeutic doses but warrant further investigation into chronic exposure effects.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSOCAMVLVGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.